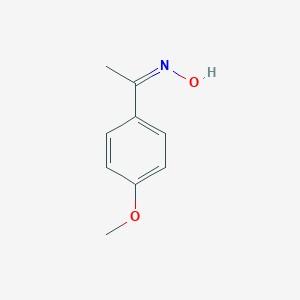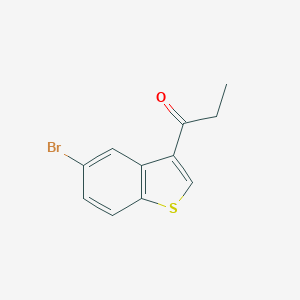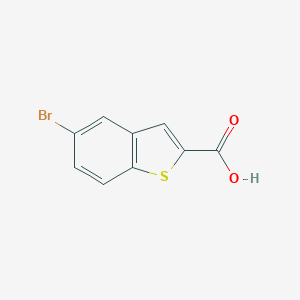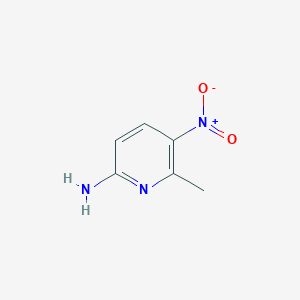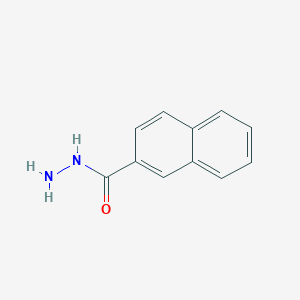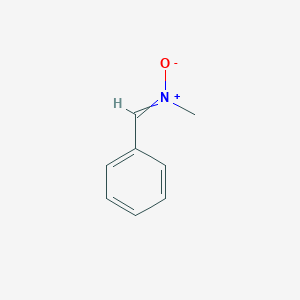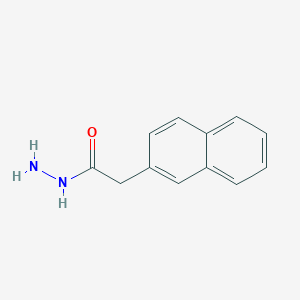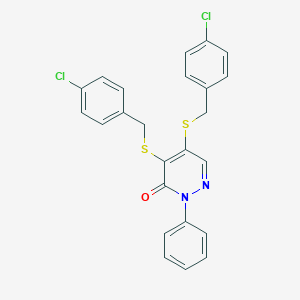
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone inhibits the activity of HAT by binding to its active site, thereby preventing the acetylation of histone proteins. This results in the modulation of gene expression, leading to various cellular effects, including apoptosis, cell cycle arrest, and differentiation.
Biochemical and Physiological Effects:
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to induce apoptosis and cell cycle arrest by modulating the expression of genes involved in these processes. In neurodegenerative diseases, 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to have neuroprotective effects by modulating the expression of genes involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has several advantages for lab experiments, including its small size, high solubility, and specificity for HAT inhibition. However, it also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone research, including the development of more potent and selective HAT inhibitors, the evaluation of its therapeutic potential in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of novel drug delivery systems for 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone could enhance its therapeutic efficacy and reduce potential toxicity.
Méthodes De Synthèse
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can be synthesized through a two-step process involving the reaction of 4-chlorobenzyl mercaptan with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate 4-chlorobenzyl thioether. The intermediate is then reacted with 2-phenyl-3(2H)-pyridazinone in the presence of a base to produce 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone.
Applications De Recherche Scientifique
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the activity of histone acetyltransferase (HAT), an enzyme that plays a critical role in gene expression regulation. By inhibiting HAT activity, 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can modulate the expression of genes involved in various cellular processes, leading to its potential therapeutic effects.
Propriétés
Numéro CAS |
5273-35-8 |
|---|---|
Nom du produit |
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
Formule moléculaire |
C24H18Cl2N2OS2 |
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
4,5-bis[(4-chlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H18Cl2N2OS2/c25-19-10-6-17(7-11-19)15-30-22-14-27-28(21-4-2-1-3-5-21)24(29)23(22)31-16-18-8-12-20(26)13-9-18/h1-14H,15-16H2 |
Clé InChI |
SHPQJGZOGYWBDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl |
Autres numéros CAS |
5273-35-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)

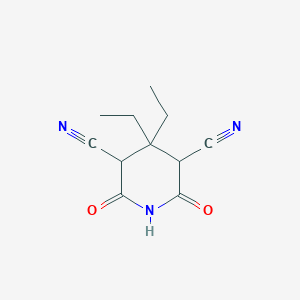
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
